molecular formula C18H20O4 B237034 3,4,5,4'-Tetramethoxystilbene CAS No. 134029-49-5

3,4,5,4'-Tetramethoxystilbene

Cat. No.: B237034
CAS No.: 134029-49-5
M. Wt: 300.3 g/mol
InChI Key: GGFQQRXTLIJXNY-WAYWQWQTSA-N
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Description

Mechanism of Action

Target of Action

3,4,5,4’-Tetramethoxystilbene (TMS) is a selective and competitive inhibitor of CYP1B1 , with an IC50 of 6 nM and a Ki value of 3 nM . It shows a lesser extent inhibitory effect on CYP1A1 and CYP1A2 . TMS also targets VEGFR2 , a receptor tyrosine kinase that plays a crucial role in angiogenesis .

Mode of Action

TMS significantly inhibits VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs) and induces apoptosis . It concentration-dependently suppresses VEGF-induced phosphorylation of VEGFR2 . TMS also inhibits the phosphorylation of multiple downstream signaling components in the VEGFR2 pathway, including c-Src, FAK, Erk1/2, Akt, mTOR, and p70S6K .

Biochemical Pathways

TMS affects the VEGFR2 signaling pathway . By inhibiting the phosphorylation of VEGFR2 and its downstream signaling components, TMS disrupts the angiogenesis process . This leads to the inhibition of VEGF-induced migration of HUVECs and capillary-like structure formation .

Pharmacokinetics

TMS has been reported to have more favorable pharmacokinetic properties than resveratrol . .

Result of Action

TMS exhibits strong antiproliferative activities against a variety of cancer cells . It inhibits angiogenesis in vitro and in vivo . TMS also inhibits VEGF-induced generation of new vasculature in Matrigel plugs in vivo, and inhibits newly formed microvessels in chick chorioallantoic membranes .

Action Environment

It’s worth noting that tms is a natural analogue of resveratrol, a phytoalexin produced by many plant species as a defense mechanism . This suggests that TMS may also exhibit some degree of environmental adaptability.

Biochemical Analysis

Biochemical Properties

TMS has been found to interact with various enzymes and proteins. It is a selective and competitive inhibitor of Cytochrome P450 1B1 (CYP1B1), with an IC50 of 6 nM . It shows a lesser extent inhibitory effect on CYP1A1 and CYP1A2 . TMS has also been reported to inhibit the phosphorylation of VEGFR2, a receptor tyrosine kinase, and multiple downstream signaling components in the VEGFR2 pathway, including c-Src, FAK, Erk1/2, Akt, mTOR, and p70S6K .

Cellular Effects

TMS has demonstrated significant effects on various types of cells and cellular processes. It significantly inhibits VEGF-stimulated proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) and induces apoptosis . Furthermore, TMS concentration-dependently inhibits VEGF-induced migration of HUVECs and capillary-like structure formation in vitro . In cancer cells, TMS has been shown to induce cell cycle arrest, decrease metastasis, reduce angiogenesis, and increase apoptosis .

Molecular Mechanism

The molecular mechanism of TMS involves its interaction with various biomolecules and its influence on gene expression. TMS suppresses VEGF-induced phosphorylation of VEGFR2, thereby inhibiting the activation of multiple downstream signaling components in the VEGFR2 pathway . It also increases tubulin genes as well as stress response and pro-apoptotic genes .

Metabolic Pathways

TMS is involved in various metabolic pathways. It is a selective and competitive inhibitor of CYP1B1, suggesting its involvement in the metabolism of xenobiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,4’-Tetramethoxystilbene typically involves the Perkin reaction, which is a condensation reaction between an aromatic aldehyde and an aromatic acid . The process begins with the methylation of 3,5-dihydroxyacetophenone to form 3,5-dimethoxyphenylacetic acid. This intermediate is then subjected to Perkin condensation with 4-methoxybenzaldehyde, followed by decarboxylation to yield the desired stilbene compound .

Industrial Production Methods: While specific industrial production methods for 3,4,5,4’-Tetramethoxystilbene are not extensively documented, the general approach involves large-scale Perkin reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3,4,5,4’-Tetramethoxystilbene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

CAS No.

134029-49-5

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

1,2,3-trimethoxy-5-[(Z)-2-(4-methoxyphenyl)ethenyl]benzene

InChI

InChI=1S/C18H20O4/c1-19-15-9-7-13(8-10-15)5-6-14-11-16(20-2)18(22-4)17(12-14)21-3/h5-12H,1-4H3/b6-5-

InChI Key

GGFQQRXTLIJXNY-WAYWQWQTSA-N

SMILES

COC1=CC=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC

Synonyms

1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene
1-MTPE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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